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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive exploration of the cellular targets of

ML162, a potent inducer of ferroptosis, with a focus on its alkyne-derivatized probe, ML162-
yne. It details the evolution of scientific understanding, from the initial identification of

Glutathione Peroxidase 4 (GPX4) as the primary target to more recent, compelling evidence

identifying Thioredoxin Reductase 1 (TXNRD1) as a direct molecular target. This document

summarizes key quantitative data, provides detailed experimental protocols for target

validation, and visualizes the complex biological pathways and experimental workflows

involved.

Introduction: The Evolving Target Landscape of
ML162
ML162 is a small molecule identified as a potent inducer of ferroptosis, an iron-dependent form

of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] To identify its

direct cellular binding partners, an alkyne-bearing chemical probe, ML162-yne, was developed.

[3] This probe allows for the covalent labeling and subsequent identification of targets through

affinity-based chemoproteomic techniques.[3][4]

Initially, ML162 was classified as a direct, covalent inhibitor of Glutathione Peroxidase 4

(GPX4), a critical enzyme that neutralizes lipid hydroperoxides and acts as a key negative

regulator of ferroptosis.[5][6] However, recent studies have challenged this conclusion,
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presenting strong evidence that ML162 and the related compound RSL3 do not directly inhibit

purified GPX4.[1][7] Instead, this research has revealed that ML162 is an efficient and direct

inhibitor of another crucial selenoprotein, Thioredoxin Reductase 1 (TXNRD1), which plays a

vital role in maintaining cellular redox homeostasis.[1][2][6][7] This guide will dissect the

evidence for both the initial and revised understanding of ML162's mechanism of action.

Target Identification and Selectivity
The primary challenge with ML162 is its electrophile, a chloroacetamide group, which is known

to be highly reactive.[3] This inherent reactivity leads to low proteome-wide selectivity, resulting

in covalent interactions with a large number of cellular proteins.[3][4] Proteome reactivity

profiling experiments using ML162-yne confirmed that it engages in numerous covalent

interactions across the proteome, complicating the identification of the specific target

responsible for inducing ferroptosis.[3][4]

Initial Hypothesis: GPX4 as the Primary Target
The initial hypothesis centered on GPX4 due to several key observations:

Treatment of cells with ML162 leads to the accumulation of lipid peroxides.[3][4]

The cell-killing effects of ML162 can be rescued by the lipophilic antioxidant ferrostatin-1, a

hallmark of ferroptosis.[3][4]

Affinity pull-down experiments using ML162-yne successfully enriched GPX4 from cell

lysates.[3][4]

These findings strongly suggested that ML162 directly inhibits GPX4, leading to a buildup of

toxic lipid peroxides and subsequent ferroptotic cell death.
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Initial Hypothesis: ML162 directly inhibits GPX4, leading to ferroptosis.

Current Understanding: TXNRD1 as the Direct Target
Despite the initial evidence, subsequent studies using recombinant proteins and orthogonal

biochemical assays found that ML162 does not directly inhibit the enzymatic activity of purified

GPX4.[1][7] This pivotal finding prompted a re-evaluation of its true cellular target. The key

evidence supporting TXNRD1 as the direct target includes:

Direct Inhibition: ML162 efficiently inhibits the activity of purified TXNRD1.[1][7]

Thermal Stabilization: Using nano differential scanning fluorimetry (nanoDSF), ML162 was

shown to cause a dose-dependent thermal stabilization of TXNRD1, indicating direct binding.

In contrast, no such stabilization was observed for GPX4.[2][7]

Cellular Target Engagement: ML162 treatment leads to a rapid and potent suppression of

TXNRD1 activity within cells, as measured by specific activity probes like RX1.[2]
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TXNRD1 is a central enzyme in the thioredoxin system, which, in parallel with the glutathione

system, defends against oxidative stress. Its inhibition disrupts cellular redox balance, which

can lead to a form of cell death that shares features with ferroptosis.[6][7]
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Current Understanding: ML162 directly inhibits TXNRD1, causing cell death.

Quantitative Data Presentation
The following tables summarize the available quantitative data regarding the interaction of

ML162 and related compounds with their cellular targets.
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Table 1: Thermal Stabilization of TXNRD1 by ML162 Data from nano differential scanning

fluorimetry (nanoDSF) experiments.[2][7]

Compound
Concentration
(µM)

Target Protein
Midpoint of
Melting (Tm) in
°C

Thermal Shift
(ΔTm) in °C

DMSO (Control) - TXNRD1 71.3 -

ML162 100 TXNRD1 73.6 +2.3

RSL3 31.25 TXNRD1 71.8 +0.5

RSL3 62.5 TXNRD1 74.2 +2.9

RSL3 125 TXNRD1 75.9 +4.6

RSL3 100 GPX4 51.7 No Shift

Table 2: Cellular Activity of Ferroptosis Inducers Note: Specific IC50 values for ML162 are not

detailed in the provided sources, but data for the mechanistically similar compound RSL3 is

included for context.[2]

Compound Cell Line Assay IC50 Citation

RSL3
H1975 (Lung

Cancer)
Cell Viability ~150 nM [2]

TRi-1
A549 (Lung

Cancer)
Cell Viability ~20 µM [7]

TRi-2
A549 (Lung

Cancer)
Cell Viability ~5 µM [7]

Experimental Protocols
Detailed methodologies are crucial for the study of covalent inhibitors and their targets. Below

are protocols for key experiments used in the investigation of ML162-yne.
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Protocol: Affinity Pull-Down Assay with ML162-yne
This method is used to enrich and identify the covalent binding partners of ML162.
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Workflow for ML162-yne Target Identification.

Methodology

Cell Treatment: Culture cells (e.g., LOX-IMVI melanoma cells) to ~80% confluency. Treat

cells with 10 µM ML162-yne for 1-4 hours under standard culture conditions.[3][4]

Cell Lysis: Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., RIPA buffer)

containing protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

Click Chemistry Reaction: To the clarified proteome, add the following click chemistry

reagents: TBTA ligand, copper (II) sulfate (CuSO₄), a reducing agent (e.g., TCEP), and an

azide-biotin tag. Incubate for 1 hour at room temperature to covalently link biotin to the

alkyne-tagged proteins.

Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-

2 hours at 4°C with rotation to capture biotin-tagged proteins.

Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to

remove non-specifically bound proteins.

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE

loading buffer. Analyze the eluate by Western blot for specific candidate proteins (e.g.,

GPX4, TXNRD1) or by mass spectrometry for unbiased, proteome-wide target identification.

[3]
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Protocol: Lipid Peroxidation Assay (C11-BODIPY
581/591)
This assay measures the accumulation of lipid peroxides, a key indicator of ferroptosis.[6]

Methodology

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and

allow them to adhere overnight.

Compound Treatment: Treat cells with ML162 at the desired concentration and for the

desired time (e.g., 10 µM for 90 minutes).[4] Include a positive control (e.g., RSL3), a

negative control (DMSO), and a rescue condition (co-treatment with ferrostatin-1).[3]

Probe Loading: Remove the treatment media and incubate cells with media containing the

C11-BODIPY 581/591 probe (typically 1-2 µM) for 30 minutes at 37°C.

Imaging/Flow Cytometry: Wash the cells with PBS. Image immediately using a fluorescence

microscope or analyze by flow cytometry. The probe's fluorescence shifts from red (~590

nm) to green (~510 nm) upon oxidation by lipid peroxides.

Quantification: Quantify the level of lipid peroxidation by measuring the ratio of green to red

fluorescence intensity. An increase in this ratio indicates elevated lipid peroxidation.

Protocol: Cellular TXNRD1 Activity Assay (RX1 Probe)
This assay uses a specific fluorescent probe to measure TXNRD1 activity directly in living cells.

[2]

Methodology

Cell Treatment: Seed and culture cells as described above. Treat with ML162, a positive

control inhibitor (e.g., TRi-1), and a vehicle control (DMSO) for the desired time (e.g., 4, 12,

or 24 hours).[7]

Probe Incubation: Wash the cells and incubate with the RX1 activity probe according to the

manufacturer's specifications.
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Fluorescence Measurement: After incubation, wash the cells to remove excess probe.

Measure the fluorescence signal using a plate reader or flow cytometer at the appropriate

excitation/emission wavelengths.

Data Analysis: A decrease in the fluorescence signal from the RX1 probe corresponds to a

reduction in cellular TXNRD1 enzymatic activity. Normalize the signal to cell viability to

control for cytotoxicity.[7]

Conclusion and Future Directions
The investigation into the cellular targets of ML162-yne provides a compelling case study in

the complexities of covalent drug discovery and target validation. While initially hailed as a

specific GPX4 inhibitor, the scientific consensus has shifted based on rigorous biochemical

evidence, now identifying TXNRD1 as a direct and potent target.[1][2][7] This re-evaluation has

profound implications, suggesting that prior studies using ML162 as a tool to investigate GPX4-

mediated ferroptosis may need to be reinterpreted.[1][7]

The low proteome-wide selectivity of ML162, conferred by its reactive chloroacetamide

warhead, remains a significant characteristic.[3] Future research should focus on comparing

the full downstream proteomic and transcriptomic effects of ML162 with more specific TXNRD1

inhibitors to delineate the precise molecular events that lead to its unique ferroptosis-like cell

death phenotype.[2] Furthermore, the development of more selective inhibitors based on the

ML162 scaffold could yield valuable tools for dissecting the distinct roles of the glutathione and

thioredoxin systems in regulating cellular redox state and cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://www.biorxiv.org/content/10.1101/376764v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://www.researchgate.net/figure/ML210-requires-the-intact-cell-context-to-bind-GPX4-a-RSL3-ML162-and-ML210-10mM-24h_fig2_340289030
https://www.benchchem.com/pdf/Gpx4_IN_9_vs_ML162_A_Comparative_Analysis_of_Efficacy_in_Targeting_Glutathione_Peroxidase_4.pdf
https://www.researchgate.net/publication/370082592_The_ferroptosis_inducing_compounds_RSL3_and_ML162_are_not_direct_inhibitors_of_GPX4_but_of_TXNRD1
https://www.benchchem.com/product/b10857393#exploring-the-cellular-targets-of-ml162-yne
https://www.benchchem.com/product/b10857393#exploring-the-cellular-targets-of-ml162-yne
https://www.benchchem.com/product/b10857393#exploring-the-cellular-targets-of-ml162-yne
https://www.benchchem.com/product/b10857393#exploring-the-cellular-targets-of-ml162-yne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857393?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

